S-[2-(Chlorocarbonyl)phenyl] ethanethioate
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Overview
Description
S-[2-(Chlorocarbonyl)phenyl] ethanethioate: is an organic compound with the molecular formula C9H7ClO2S. It is a derivative of ethanethioic acid and is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Chlorocarbonyl)phenyl] ethanethioate typically involves the reaction of 2-chlorocarbonylbenzoic acid with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chlorocarbonylbenzoic acid} + \text{ethanethiol} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-[2-(Chlorocarbonyl)phenyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or alcohols (ROH) are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
S-[2-(Chlorocarbonyl)phenyl] ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the ethanethioate moiety into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of S-[2-(Chlorocarbonyl)phenyl] ethanethioate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethanethioate moiety may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
S-Phenyl thioacetate: Similar structure but lacks the chlorocarbonyl group.
S-(4-(Chlorocarbonyl)phenyl) ethanethioate: Similar but with a different substitution pattern on the phenyl ring.
Properties
CAS No. |
62972-22-9 |
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Molecular Formula |
C9H7ClO2S |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
S-(2-carbonochloridoylphenyl) ethanethioate |
InChI |
InChI=1S/C9H7ClO2S/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 |
InChI Key |
BBTIKKUGMBCCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
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